(2E)-1-{2,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3-(DIMETHYLAMINO)PROP-2-EN-1-ONE
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the database .Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the database .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized various derivatives of triazolopyrimidines, demonstrating the versatility of these compounds in chemical synthesis. For instance, Abdel‐Aziz et al. (2008) synthesized novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, showing moderate antimicrobial activity against some bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Additionally, Hassneen and Abdallah (2003) prepared pyridinopyrimidinone and triazolinopyrimidinone derivatives, highlighting the compound's utility in developing new heterocyclic systems (Hassneen & Abdallah, 2003).
Potential Pharmacological Applications
Novinson et al. (1982) identified 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, suggesting their potential as new cardiovascular agents. These compounds showed promise in increasing cardiac output without significantly affecting heart rate in animal models (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
Antimicrobial Activity
Some synthesized derivatives have exhibited notable antimicrobial properties. Mabkhot et al. (2016) reported that certain thiophene-based heterocycles showed more potent activity against fungal species than the standard drug Amphotericin B, indicating the compound's potential for developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, Al-showiman, 2016).
Synthesis of Heterocyclic Systems
Gomha and Farghaly (2011) explored the compound's utility in synthesizing novel pyrazolotriazolopyrimidin derivatives, contributing to the diverse applications of this chemical scaffold in creating complex heterocyclic systems (Gomha & Farghaly, 2011).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8-10(11(18)5-6-16(3)4)7-13-12-14-9(2)15-17(8)12/h5-7H,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSTYVQOOCQIGF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=NC(=NN12)C)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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